

Spectroscopic Profile of Tris(trimethylsilyl)silane: A Technical Guide

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Compound of Interest		
Compound Name:	Tris(trimethylsilyl)silane	
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Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is an organosilicon compound with the formula (Me₃Si)₃SiH. It has gained significant attention in organic chemistry as a radical-based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin hydride. Its utility in radical cyclizations, hydrosilylation, and dehalogenation reactions makes a thorough understanding of its structural and electronic properties essential for researchers. This technical guide provides an in-depth overview of the key spectroscopic data for tris(trimethylsilyl)silane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and structural visualizations.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for **tris(trimethylsilyl)silane** in a tabulated format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, publicly available NMR spectra for **tris(trimethylsilyl)silane** are not consistently reported across standard databases. The data presented below is a combination of expected values based on the analysis of similar organosilane compounds and general principles of NMR spectroscopy. It is important to note that the Si-H proton can be highly reactive. For instance, an early report on its synthesis noted the absence of the Si-H signal in the ¹H NMR



spectrum when carbon tetrachloride (CCl₄) was used as the solvent, due to the rapid reduction of CCl₄ to chloroform (CHCl₃) by the silane[1].

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 0.1 - 0.2	Singlet	27H	Si(CH ₃) ₃
~ 3.5 - 4.0	Singlet	1H	SiH

Table 2: 13C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Assignment
~ 1.0 - 3.0	CH₃

Table 3: ²⁹Si NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Assignment
~ -10 to -15	Si(CH ₃) ₃
~ -100 to -115	(SiH)

Infrared (IR) Spectroscopy

The IR spectrum of **tris(trimethylsilyl)silane** is characterized by strong absorptions corresponding to Si-H and Si-C bond vibrations.

Table 4: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2955	Strong	C-H stretch (asymmetric in CH ₃)
~ 2897	Medium	C-H stretch (symmetric in CH₃)
~ 2080 - 2100	Strong	Si-H stretch[2]
~ 1440	Medium	CH₃ deformation (asymmetric)
~ 1245	Strong	Si-CH₃ symmetric deformation
~ 835	Very Strong	Si-CH₃ rock / Si-C stretch
~ 690	Medium	Si-C stretch
~ 625	Medium	Si-C stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **tris(trimethylsilyI)silane** shows a characteristic fragmentation pattern for silylated compounds. The molecular ion peak is often of low abundance or absent.

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment Ion
248	Low	[M]+·, [(Me₃Si)₃SiH]+·
233	Medium	[M - CH ₃] ⁺
175	Medium	[(Me₃Si)₂SiH] ⁺
159	High	[(Me₃Si)₂Si - H]+
147	Medium	[Si ₂ (CH ₃) ₅] ⁺
73	Very High (Base Peak)	[Si(CH ₃) ₃] ⁺

Experimental Protocols



The following are generalized protocols for acquiring spectroscopic data for liquid organosilane samples like **tris(trimethylsilyl)silane**.

NMR Spectroscopy

- Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of **tris(trimethylsilyl)silane** in ~0.6 mL of a deuterated solvent (e.g., benzene-d₆ or chloroform-d₃) in a standard 5 mm NMR tube. Note: Avoid chlorinated solvents like CCl₄ if the Si-H moiety is of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not serve as a reference.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
 - ²⁹Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse sequence designed for silicon, such as inverse-gated decoupling, to obtain a quantitative spectrum and avoid negative NOE effects. A longer relaxation delay (e.g., 10-30 seconds) is often necessary.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm).

FTIR Spectroscopy



- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
 - Place a single drop of neat tris(trimethylsilyl)silane liquid directly onto the center of the ATR crystal.
- Instrument Setup:
 - Place the ATR accessory into the spectrometer's sample compartment.
 - Configure the software for data collection, typically in the mid-IR range (4000-400 cm⁻¹).
 Set the resolution to 4 cm⁻¹.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Lower the ATR press to ensure good contact between the liquid sample and the crystal.
 - Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the significant absorption peaks. After analysis, thoroughly clean the ATR crystal.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a volatile liquid like tris(trimethylsilyl)silane, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
- Ionization:

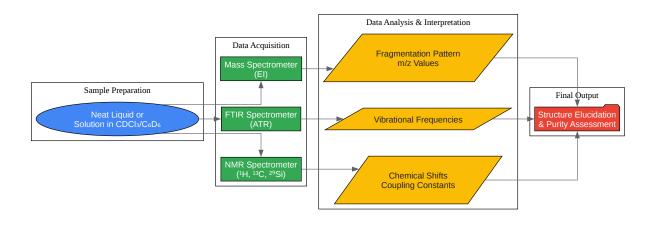


- The sample molecules in the gas phase enter the ion source, which is maintained under high vacuum.
- A beam of electrons, typically accelerated to 70 eV, bombards the molecules.
- This high energy causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), and induces extensive fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

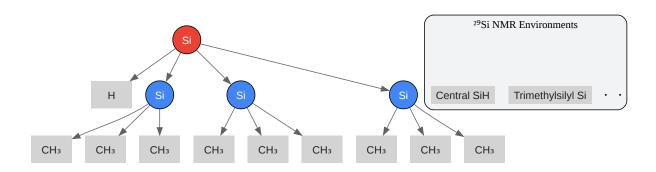
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of **tris(trimethylsilyl)silane**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: Molecular structure of **tris(trimethylsilyl)silane** highlighting distinct silicon environments.

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References

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